1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde

Description

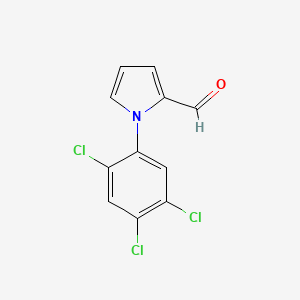

1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound featuring a pyrrole ring substituted at the 1-position with a 2,4,5-trichlorophenyl group and at the 2-position with a carbaldehyde functional group.

Properties

IUPAC Name |

1-(2,4,5-trichlorophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl3NO/c12-8-4-10(14)11(5-9(8)13)15-3-1-2-7(15)6-16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWRCVVMTIFTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2,4,5-trichlorobenzaldehyde with pyrrole under specific conditions. One common method is the Vilsmeier-Haack reaction, where the aldehyde is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding chloroformyl intermediate, which then reacts with pyrrole to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Alkylation at the Pyrrole Ring

The 4-position of the pyrrole ring undergoes Friedel-Crafts alkylation under acidic conditions. This reaction is critical for introducing bulky substituents while retaining the aldehyde functionality.

| Reagents/Conditions | Details |

|---|---|

| Catalyst | AlCl₃ (1.0–1.5 equiv) |

| Alkylating Agent | t-Butyl chloride (0.8–1.3 equiv) |

| Solvent | Dichloromethane or 1,2-dichloroethane |

| Temperature | 20–30°C (ambient) |

| Reaction Time | 2–5 hours |

| Yield | 70–85% (isolated) |

This method selectively produces 4-tert-butyl derivatives, which are valuable intermediates in agrochemical synthesis. The trichlorophenyl group enhances electrophilic substitution regioselectivity at the pyrrole’s 4-position due to steric and electronic effects .

Sulfonation at the Pyrrole Nitrogen

The NH group of the pyrrole undergoes nucleophilic substitution with sulfonyl chlorides, forming sulfonamide derivatives.

-

Substrate : 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

-

Reagents : Pyridine-3-sulfonyl chloride, DMAP, triethylamine

-

Conditions :

-

Solvent: Dichloromethane or acetonitrile

-

Temperature: 10–35°C

-

Time: 3–5 hours

-

Yield: 78–83%

-

While this data pertains to a structural analog, analogous reactivity is expected for 1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde. Sulfonation enhances solubility and bioactivity, making these derivatives relevant to pharmaceutical development .

Nucleophilic Additions at the Aldehyde Group

The aldehyde participates in condensation reactions with amines, hydrazines, and alcohols.

Key Reactions:

-

Hydrazone Formation : Reacts with 2,4-dinitrophenylhydrazine (DNP) to stabilize the aldehyde group under acidic conditions .

-

Imine Synthesis : Condenses with primary amines (e.g., benzylamine) in ethanol at reflux, yielding Schiff bases with antimicrobial potential .

General Conditions :

| Parameter | Details |

|---|---|

| Solvent | Methanol, ethanol, or DMF |

| Catalyst | Acetic acid or anhydrous HCl |

| Temperature | 25–80°C |

| Reaction Time | 1–24 hours |

Halogenation (Bromination)

Electrophilic bromination occurs at the pyrrole’s 4- and 5-positions, facilitated by the electron-donating nature of the pyrrole ring.

| Reagents/Conditions | Details |

|---|---|

| Brominating Agent | Br₂ (1–2 equiv) |

| Solvent | DMF with K₂CO₃ |

| Temperature | 0–25°C |

| Reaction Time | 1–2 hours |

| Yield | 80–90% for mono-bromination; 60–70% for di-bromination |

Brominated derivatives are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocycles .

Comparative Reactivity of Structural Analogs

The table below contrasts reaction outcomes for similar pyrrole-2-carbaldehyde derivatives:

Stability and Side Reactions

Scientific Research Applications

1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde to related compounds are outlined below, focusing on substituent effects, physicochemical properties, and synthesis.

Structural Analogues

Physicochemical Properties

- Electron-Withdrawing Effects: The 2,4,5-trichlorophenyl group introduces stronger electron-withdrawing effects compared to dichloro or monochloro analogs, likely reducing nucleophilic reactivity at the aldehyde group .

- Solubility : Halogenation typically decreases solubility in polar solvents. The trichloro derivative is expected to be less soluble than its dichloro or benzyl counterparts .

- Thermal Stability: Chlorinated aromatic systems generally enhance thermal stability. The trichloro compound may exhibit higher decomposition temperatures compared to non-halogenated analogs like 1-benzyl derivatives .

Data Tables

Table 1: Molecular Properties of Selected Analogues

Biological Activity

1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde is a compound within the pyrrole family, known for its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, drawing from recent research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrrole ring substituted with a trichlorophenyl group and an aldehyde functional group. The synthesis of pyrrole derivatives typically involves various methods such as condensation reactions or cyclization processes. Specific synthetic routes for similar compounds have been documented, including the use of amino acids and sugars in acid-catalyzed reactions to form pyrrole derivatives .

Antimicrobial Properties

Research has indicated that pyrrole derivatives exhibit significant antimicrobial activity. For instance, studies on related pyrrole-2-carboxaldehyde derivatives have shown promising results against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The presence of electron-withdrawing groups, such as chlorines in the trichlorophenyl moiety, enhances the antimicrobial efficacy of these compounds.

Anticancer Activity

Pyrrole derivatives are also recognized for their anticancer properties. Recent studies have highlighted their potential as anticancer agents due to their ability to inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have shown effectiveness against breast and lung cancer cells by inducing apoptosis and inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is closely linked to their structural characteristics. Modifications at specific positions on the pyrrole ring can significantly alter their pharmacological profiles. For instance, substituents that enhance lipophilicity or introduce additional hydrogen bond donors can improve the bioavailability and potency of these compounds against target pathogens or cancer cells .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several pyrrole derivatives against M. tuberculosis. The results indicated that modifications to the pyrrole structure could lead to enhanced activity. Specifically, a derivative with a trichlorophenyl group demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized a series of pyrrole-2-carboxamides based on the core structure of this compound. The results showed that certain derivatives exhibited potent cytotoxic effects in vitro against human cancer cell lines with IC50 values in the low micromolar range .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.